molecular formula C8H15NO B2766115 3-Azabicyclo[3.3.1]nonan-9-ol CAS No. 90483-13-9

3-Azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B2766115
CAS No.: 90483-13-9
M. Wt: 141.214
InChI Key: MRDRFUVPXXUBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azabicyclo[3.3.1]nonan-9-ol is a bicyclic compound featuring a nitrogen atom within its structure. This compound is known for its unique bicyclic framework, which imparts distinct chemical and physical properties. It is often utilized in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.3.1]nonan-9-ol can be achieved through several methods. One common approach involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using sodium borohydride in a methanol solvent . Another method includes the use of a ruthenium complex catalyst to facilitate the reduction process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts to ensure high yield and purity. The use of ruthenium complexes is favored due to their effectiveness in catalyzing the reduction process at a lower cost .

Comparison with Similar Compounds

Uniqueness: 3-Azabicyclo[3.3.1]nonan-9-ol is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical transformations and its role as a versatile intermediate in synthetic chemistry make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-6-2-1-3-7(8)5-9-4-6/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDRFUVPXXUBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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